![molecular formula C8H6ClF3N2O2 B2964491 Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate CAS No. 2411256-69-2](/img/structure/B2964491.png)
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate” is a chemical compound. It has a molecular weight of 253.61 . The IUPAC name for this compound is methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 38-40 degrees Celsius .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound could be involved in the synthesis of drugs that target a variety of diseases, leveraging the unique properties of the trifluoromethyl group.
Agrochemical Applications
Compounds with the trifluoromethylpyridine motif are widely used in agrochemicals. They serve as key structural components in active ingredients that protect crops from pests . Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate could be a precursor or an active ingredient in the formulation of pesticides or herbicides.
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group-containing compounds are also used in veterinary medicine. They can contribute to the development of treatments for animals, potentially leading to more effective veterinary drugs .
Organic Synthesis Intermediates
This compound may act as an intermediate in organic synthesis, particularly in the creation of fluorine-containing molecules. The trifluoromethyl group is a common feature in many synthetic routes due to its ability to influence the reactivity and properties of organic molecules .
Material Science
The unique physicochemical properties of the trifluoromethyl group can be exploited in material science. Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate might be used in the development of new materials with specific desired properties, such as increased durability or chemical resistance .
Antifungal Agents
Research suggests that modifications of pyridazinone derivatives, which include the trifluoromethyl group, can lead to compounds with antifungal properties . This compound could be a starting point for the synthesis of new antifungal agents.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Orientations Futures
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that “Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate” and similar compounds may have potential applications in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-6(15)3-4-2-5(8(10,11)12)7(9)14-13-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAXJKEOSMIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(N=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
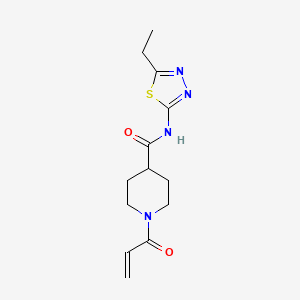

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)
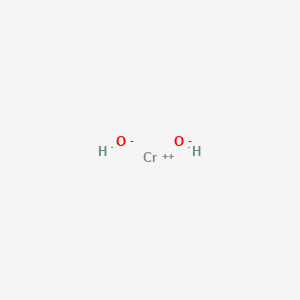
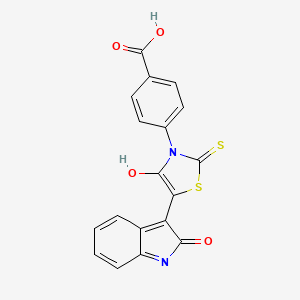
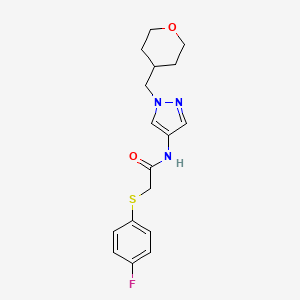
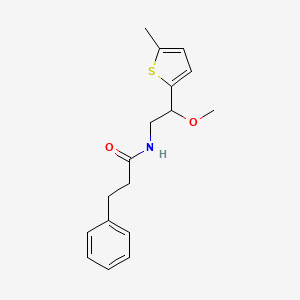
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)
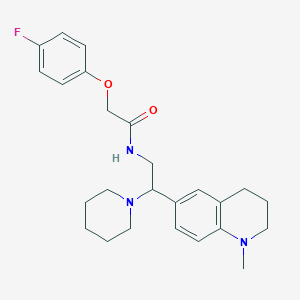
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)
